Rubicene is derived from the structural modifications of anthracene and other related hydrocarbons. Its classification as a polycyclic aromatic hydrocarbon places it within a group of compounds known for their stability and electronic properties. The compound is often synthesized as a ruby-red powder, which has been utilized in thin films for spectroscopic analyses .
The synthesis of rubicene typically involves several key steps, primarily utilizing methods such as the Suzuki cross-coupling reaction followed by the Scholl reaction.
Rubicene's molecular structure is notable for its planar geometry, which enhances π-conjugation across the molecule.
Rubicene participates in various chemical reactions due to its reactive π-system.
The mechanism of action for rubicene primarily revolves around its electronic properties.
Rubicene possesses distinct physical and chemical properties that make it suitable for various applications.
Rubicene's unique properties have led to its exploration in several scientific fields.
The documented history of Rubicene begins with its synthesis and initial characterization in 1977 by Suvorov and colleagues, as recorded in the Journal of Organic Chemistry of the USSR [1]. This early work established its fundamental chemical identity and marked its entry into the scientific lexicon. The name "Rubicene" derives from the Latin word "rubeus," meaning red, reflecting the compound's characteristic deep red color observed both in solution and solid states, a direct consequence of its extensive conjugated electron system [8]. While its initial discovery predates the fullerene era, Rubicene's true significance emerged later with the groundbreaking discovery of fullerenes, particularly Buckminsterfullerene (C~60~) and its larger relative C~70~, in the 1980s and 1990s. This pivotal moment in carbon science provided the essential context for recognizing Rubicene not merely as an intriguing PAH, but as a fundamental structural subunit of the C~70~ fullerene cage. This revelation catalyzed intensified research into its synthesis, functionalization, and properties, transitioning it from a chemical curiosity to a subject of significant materials science interest within the broader exploration of nanographenes and carbon-based nanostructures [5] [10].
Rubicene possesses a planar, rigid backbone formed by five fused rings: a central indeno group (comprising one pentagonal ring fused with two hexagonal rings) symmetrically extended by two terminal naphthalene units. This arrangement creates a C~2v~-symmetric, bowtie-shaped molecular structure [5] [10]. The defining structural feature is the fusion pattern around the central five-membered ring, classifying Rubicene as an "indeno-annelated" PAH. This motif imparts distinct electronic characteristics compared to purely benzenoid PAHs like coronene or ovalene.
The profound connection between Rubicene and fullerene chemistry lies in its role as a fundamental building block of C~70~. The C~70~ fullerene structure can be conceptually decomposed into several distinct carbon-rich fragments. Rubicene represents one of these critical substructures, corresponding to a polar cap region of the C~70~ ellipsoid along with adjacent ring systems [5] [10]. This structural homology is more than topological; it implies shared electronic characteristics and reactivity patterns. The curvature inherent in C~70~, however, modifies bond lengths and angles compared to the planar Rubicene fragment. Key structural parameters include the bond lengths within the central pentagon and the varying bond types (formally single, double, or resonant) across the fused ring system.
Table 2: Key Structural Features of Rubicene and Relationship to C₇₀
Structural Aspect | Description in Rubicene | Relationship to C₇₀ Fullerene |
---|---|---|
Core Structure | Planar pentacyclic system: Central indeno unit (5-6-6) fused to two terminal naphthalene units | Represents a flattened, polar cap region of the C₇₀ cage |
Symmetry | C~2v~ symmetry (planar) | D~5h~ symmetry (curved ellipsoid) |
Ring Fusion | Indeno-annelated PAH (contains central pentagon) | C₇₀ surface contains 12 pentagons, including analogous fused pentagon-hexagon structures |
Bond Lengths | Slightly varying C-C bonds due to resonance; Central pentagon bonds distinct | Bond lengths in analogous region show similar variations but influenced by curvature |
Curvature | Entirely planar | Highly curved structure; Rubicene fragment corresponds to a section where curvature initiates |
Functionalization Sites | Primarily at the most electron-rich positions (bay regions) | Similar electron-rich sites exist on the curved surface, influencing addition patterns |
Synthetically, accessing Rubicene and its derivatives presents considerable challenges. Traditional routes involve multi-step sequences starting from precursors like acenaphthenequinone or fluorenone derivatives, often employing Friedel-Crafts acylations, aldol condensations, or Diels-Alder reactions to build the core, followed by oxidative aromatization steps [10]. More recent advances leverage palladium-catalyzed cyclizations or oxidative coupling strategies to achieve higher yields and better regiocontrol. Despite progress, the introduction of specific functional groups or the synthesis of extended Rubicene-based PAHs with controlled molecular geometries (e.g., twisted structures achieved through bulky substituents or non-planar annulation) remains an active area of research, driven by the desire to fine-tune its properties for device integration [10].
Rubicene serves as a highly informative molecular model system for probing fundamental structure-property relationships in extended carbon nanostructures, bridging the gap between small PAHs and macroscopic graphene or fullerenes. Its well-defined, atomically precise structure allows for rigorous experimental and theoretical investigations into phenomena critical to nanographene science.
Charge Transport Properties: Polycrystalline thin films of unsubstituted Rubicene exhibit significant promise in organic electronics, particularly as the active layer in organic field-effect transistors (OFETs). Hole mobilities reaching 0.20 cm² V⁻¹ s⁻¹ with on/off current ratios (I~on~/I~off~) of 1.0 × 10⁴ have been achieved. Device performance is markedly enhanced by interfacial engineering; employing a pentafluorobenzenethiol self-assembled monolayer on gold electrodes increases the work function from 4.33 eV to 5.67 eV, thereby reducing the hole injection barrier from 1.15 eV to 0.48 eV. This optimization boosts mobility to 0.32 cm² V⁻¹ s⁻¹ and I~on~/I~off~ to 2.5 × 10⁴ [5]. These values underscore Rubicene's intrinsic potential for p-type semiconductor applications and highlight the critical role of interfacial energetics and molecular orientation (promoting an "edge-on" packing motif via surface treatment) in achieving efficient charge transport in carbon-based materials. Studies reveal anisotropic charge transport, reflecting the directional π-orbital overlap within its crystal structure [5].
Band Gap Engineering: Rubicene's inherent electronic structure provides a versatile platform for deliberate modulation of its HOMO-LUMO gap—a crucial parameter for optoelectronic applications. Doping strategies, particularly boron-nitrogen (BN) substitution within the carbon lattice, represent a powerful approach. Atomically precise incorporation of BN-doped Rubicene units into graphene nanoribbons (GNRs) via sophisticated on-surface synthesis techniques has been demonstrated. Characterization using scanning tunneling microscopy and non-contact atomic force microscopy confirms the precise structural integration. Density functional theory calculations reveal that this heteroatom doping systematically increases the electronic band gap of the resulting hybrid nanoribbons compared to their undoped counterparts [7]. This tunability is essential for designing semiconductors with tailored light absorption/emission profiles and charge separation efficiencies relevant to solar cells, light-emitting diodes, and photodetectors. The experimental band gap of pristine Rubicene thin films aligns well with theoretical predictions for finite nanographene flakes of comparable size.
Bottom-Up Nanofabrication: Rubicene's value extends to the atomically precise construction of advanced carbon nanomaterials. Its role as a precursor or a designed subunit in on-surface synthesis strategies enables the fabrication of complex architectures. The aforementioned integration of BN-Rubicene into GNRs exemplifies this [7]. Furthermore, Rubicene serves as an ideal testbed for investigating fundamental carbon growth mechanisms relevant to fullerene and nanographene formation under various conditions, including those mimicking astrochemical environments. Studies on gas-phase interactions involving large PAHs and fullerenes suggest reaction pathways potentially leading to complex carbon nanostructures, with fragments like Rubicene potentially involved in bottom-up growth sequences observed in laboratory simulations of carbon condensation [4]. Its structural resemblance to segments of C~70~ makes it particularly relevant for modeling curvature development during fullerene nucleation.
Table 3: Key Optoelectronic Properties and Performance Metrics of Rubicene
Property/Application | Value/Performance | Conditions/Modifications | Significance |
---|---|---|---|
OFET Hole Mobility (pristine) | 0.20 cm² V⁻¹ s⁻¹ | Bottom-gate/bottom-contact thin-film | Demonstrates intrinsic semiconducting capability |
OFET Hole Mobility (optimized) | 0.32 cm² V⁻¹ s⁻¹ | With PFBT SAM on Au electrodes | Shows impact of interface engineering |
OFET I~on~/I~off~ (optimized) | 2.5 × 10⁴ | With PFBT SAM on Au electrodes | Indicates good switching characteristics |
Hole Injection Barrier (Au) | 1.15 eV | Untreated Au electrode | Limits charge injection efficiency |
Hole Injection Barrier (PFBT/Au) | 0.48 eV | PFBT SAM modified Au electrode | Enables efficient charge injection |
Band Gap Modulation | Increase observed | BN-doping within GNR framework | Enables rational design of semiconductor properties |
Photoluminescence | Characteristic emission studied | Solution, thin film, single crystal, high pressure | Relevant for potential light-emitting applications |
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